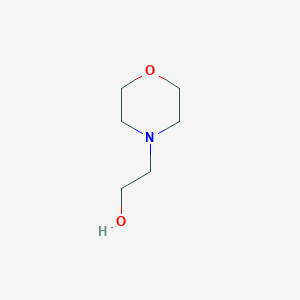

2-Morpholinoethanol

説明

2-(morpholin-4-yl)ethanol is a primary alcohol that is ethanol in which one of the methyl hydrogens is replaced by a morpholin-4-yl group. It is a primary alcohol, a tertiary amino compound and a member of morpholines.

特性

IUPAC Name |

2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFDCBRMNNSAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022090 | |

| Record name | 4-(2-Hydroxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Morpholineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

622-40-2 | |

| Record name | 4-Morpholineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Hydroxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MORPHOLINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholinoethanol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinoethanol, also known as 4-(2-Hydroxyethyl)morpholine, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and material science. Its unique bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block and intermediate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and drug development.

Chemical Structure and Identifiers

This compound is a derivative of morpholine, a heterocyclic compound containing both amine and ether functional groups. The ethanol substituent is attached to the nitrogen atom of the morpholine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(morpholin-4-yl)ethan-1-ol[1] |

| CAS Number | 622-40-2[2] |

| Molecular Formula | C₆H₁₃NO₂[3] |

| SMILES | C1COCCN1CCO[1] |

| InChI | InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2[1] |

| Synonyms | 4-(2-Hydroxyethyl)morpholine, N-(2-Hydroxyethyl)morpholine, 4-Morpholineethanol[2][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [3] |

| Melting Point | -1 to 2 °C | [3] |

| Boiling Point | 223 - 228 °C | [3] |

| Density | 1.083 g/mL at 25 °C | [3] |

| Flash Point | 98 °C (closed cup) | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Refractive Index | 1.4760 - 1.4781 (at 20 °C) | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic addition of morpholine to ethylene oxide.[5][6]

Methodology:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a gas inlet is charged with morpholine.

-

Reaction Conditions: The vessel is cooled to a temperature at or below 20°C.[5]

-

Addition of Ethylene Oxide: Ethylene oxide gas is slowly bubbled through the cooled morpholine with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas.

-

Purification: The crude product is then purified by vacuum distillation to yield high-purity this compound.

Another established synthesis route involves the alkylation of morpholine with 2-bromoethanol or 2-chloroethanol in the presence of a base.[5]

Esterification of Naproxen with this compound

This compound is utilized in the preparation of ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen to potentially improve their therapeutic index.

Methodology:

-

Reactant Mixture: In a round-bottom flask, dissolve naproxen and a molar excess of this compound in a suitable aprotic solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: The mixture is heated to reflux with constant stirring for a period of 2-4 hours.[7]

-

Reaction Monitoring: The progress of the esterification can be monitored by TLC or HPLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by column chromatography on silica gel.

In Vitro Rat Hepatocyte DNA Repair Assay

This compound has been shown to induce DNA repair in rat hepatocytes, indicating its potential genotoxic effects should be considered. A general protocol for such an assay is outlined below.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured in a suitable medium.

-

Treatment: The cultured hepatocytes are treated with various concentrations of this compound for a defined period (e.g., 3 hours).[8]

-

Induction of DNA Repair: Unscheduled DNA synthesis (UDS), a hallmark of DNA repair, is measured by the incorporation of tritiated thymidine ([³H]dThd) into the DNA of the treated cells.

-

Autoradiography: The cells are fixed, and autoradiography is performed to visualize the silver grains over the nuclei, which correspond to the incorporated [³H]dThd.

-

Data Analysis: The net nuclear grain count is determined for each cell, and a compound is considered positive for inducing DNA repair if there is a significant increase in the net grain count compared to the control cells.

Visualizations

Mycophenolic Acid Metabolism Pathway

This compound is a metabolite in the biotransformation of mycophenolate mofetil (MMF), an immunosuppressant drug.[9][10] The following diagram illustrates this metabolic pathway.

Caption: Metabolic pathway of Mycophenolate Mofetil (MMF) to Mycophenolic Acid (MPA) and this compound.

General Experimental Workflow for Chemical Synthesis

The synthesis of this compound and its subsequent use in further reactions follows a standard workflow in organic chemistry.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

References

- 1. DEVELOPMENT OF RAPID CONTINUOUS CATALYST-FREE SYNTHESIS PROCESS OF MORPHOLINE ETHANOL USING MORPHOLINE AND ETHYLENE OXIDE AS RAW MATERIALS [sylzyhg.com]

- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Revalidation of the in vitro alkaline elution/rat hepatocyte assay for DNA damage: improved criteria for assessment of cytotoxicity and genotoxicity and results for 81 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Morpholinoethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Morpholinoethanol (also known as N-(2-hydroxyethyl)morpholine), a crucial intermediate in the pharmaceutical and chemical industries. This document details the core synthetic routes, provides specific experimental protocols, and presents quantitative data in a comparative format.

Introduction

This compound (CAS: 622-40-2) is a tertiary amino alcohol characterized by a morpholine ring attached to an ethanol group.[1] Its unique combination of ether, amine, and alcohol functionalities makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), including Temanogrel, Mycophenolate Mofetil, Nimorazole, and Morniflumate. It also finds applications as a corrosion inhibitor, a solvent for resins, and a pH adjuster. This guide explores the three principal pathways for its industrial and laboratory-scale synthesis.

Core Synthesis Pathways

The production of this compound is dominated by three primary synthetic strategies:

-

Alkylation of Morpholine with Ethylene Oxide: A direct and efficient nucleophilic addition reaction.

-

Alkylation of Morpholine with 2-Haloethanols: A common laboratory and industrial method involving nucleophilic substitution.

-

Intramolecular Cyclization of Triethanolamine: A catalytic dehydration process suitable for large-scale production.

The following sections provide a detailed analysis of each pathway, including reaction mechanisms, experimental protocols, and quantitative data.

Pathway 1: Alkylation of Morpholine with Ethylene Oxide

This method involves the direct reaction of morpholine with ethylene oxide. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of this compound.[2] This reaction is highly exothermic and requires careful temperature control.

Reaction Mechanism

Caption: Reaction of Morpholine with Ethylene Oxide.

Quantitative Data

| Parameter | Value | Reference |

| Method | Continuous Catalyst-Free Synthesis | [3] |

| Reactor | Microchannel Reactor | [3] |

| Temperature | 150 °C | [3] |

| Pressure | 2.5 MPa | [3] |

| Molar Ratio (Morpholine:Ethylene Oxide) | 1:1.08 | [3] |

| Residence Time | 3 minutes | [3] |

| Total Flow Rate | 1 mL/min | [3] |

| Morpholine Conversion | 99.55% | [3] |

| Selectivity for this compound | 97.1% | [3] |

Experimental Protocol: Continuous Catalyst-Free Synthesis[3]

-

Apparatus: A microchannel reactor system consisting of a SIMM-V2 micromixer and a stainless steel tube reactor is assembled. The system is equipped with high-pressure pumps for reactant delivery, a back-pressure regulator to maintain system pressure, and a temperature-controlled heating unit.

-

Reactant Preparation: Prepare separate streams of morpholine and liquefied ethylene oxide.

-

Reaction Execution:

-

Set the reactor temperature to 150 °C and the system pressure to 2.5 MPa.

-

Pump morpholine and ethylene oxide into the micromixer at flow rates calculated to achieve a molar ratio of 1:1.08 and a total flow rate of 1 mL/min. This corresponds to a residence time of 3 minutes in the reactor tube.

-

The reactants are intimately mixed in the micromixer before entering the heated reactor tube where the synthesis occurs.

-

-

Product Collection and Analysis:

-

The product stream exiting the reactor is cooled and depressurized.

-

Collect samples for analysis by gas chromatography (GC) to determine the conversion of morpholine and the selectivity for this compound.

-

Pathway 2: Alkylation of Morpholine with 2-Haloethanols

This pathway involves the nucleophilic substitution of a halide from a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) by the nitrogen atom of morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.[2][4]

Reaction Mechanism

Caption: Alkylation of Morpholine with a 2-Haloethanol.

Quantitative Data

| Parameter | Example 1 | Example 2 | Reference |

| Haloethanol | 2-Bromoethanol | 2-Bromoethanol | [4] |

| Solvent | Acetonitrile (CH3CN) | Tetrahydrofuran (THF) | [4] |

| Base | Potassium Carbonate (K2CO3) | Potassium Carbonate (K2CO3) | [4] |

| Temperature | Reflux | 75 °C | [4] |

| Reaction Time | 3 hours | 3 hours | [4] |

| Yield | 83% | 65% | [4] |

Experimental Protocol: Synthesis using 2-Bromoethanol[4]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.

-

Reactant Charging:

-

To a 500 mL round-bottom flask, add acetonitrile (30 mL).

-

Add morpholine (40 g, 459 mmol).

-

Add potassium carbonate (48.4 g, 350 mmol) as the base.

-

Finally, add 2-bromoethanol (27.9 g, 223 mmol).

-

-

Reaction Execution:

-

Stir the mixture and heat to reflux using the heating mantle.

-

Maintain the reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After 3 hours, cool the reaction mixture to room temperature.

-

Filter the solid precipitate (potassium bromide and excess potassium carbonate).

-

Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetonitrile.

-

The resulting crude product, a yellow solid (24.40 g, 83% yield), can be used in subsequent steps without further purification or can be purified by column chromatography.

-

Pathway 3: Intramolecular Cyclization of Triethanolamine

This industrial method involves the catalytic dehydration of triethanolamine to form N-(2-hydroxyethyl)morpholine. The reaction is carried out at high temperatures and pressures in the presence of a solid acid catalyst, typically silica-alumina.[4]

Reaction Mechanism

Caption: Catalytic Dehydration of Triethanolamine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Triethanolamine | [4] |

| Catalyst | Silica-Alumina (Aerocat® TA) | [4] |

| Catalyst Loading | 10.0% by weight | [4] |

| Temperature | 260 °C | [4] |

| Pressure | 380 to 465 psig | [4] |

| Reaction Time | 4.0 hours | [4] |

| Triethanolamine Conversion | 100% | [4] |

| Selectivity for this compound | 37.9% | [4] |

| Primary Byproduct | N,N',2,2'-dimorpholinodiethyl ether (4.7% selectivity) | [4] |

Experimental Protocol: Liquid-Phase Catalytic Dehydration[4]

-

Apparatus: A high-pressure autoclave reactor equipped with a stirring mechanism, temperature and pressure controls, and a means for product recovery.

-

Reactant and Catalyst Charging:

-

Charge the autoclave with triethanolamine (1.48 moles).

-

Add 10.0% by weight of silica-alumina catalyst (e.g., Aerocat® TA with an aluminum content of 5-50 wt.%).

-

-

Reaction Execution:

-

Seal the autoclave and purge with an inert gas.

-

Heat the mixture to 260 °C while stirring. The pressure will rise and should be maintained between 380 and 465 psig to keep the reaction mixture in the liquid phase.

-

Maintain these conditions for 4.0 hours.

-

-

Product Recovery and Analysis:

-

After the reaction period, cool the autoclave to a safe temperature and vent any excess pressure.

-

Recover the contents of the autoclave.

-

Analyze the product mixture using gas-liquid chromatography (GLC) to determine the conversion of triethanolamine and the selectivity for N-(2-hydroxyethyl)morpholine and other byproducts.

-

The desired product can be separated and purified from the reaction mixture by fractional distillation.

-

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with distinct advantages and disadvantages regarding yield, safety, cost, and scalability. The reaction of morpholine with ethylene oxide in a continuous microreactor system offers high conversion and selectivity with short reaction times, making it an attractive modern approach. The alkylation with 2-haloethanols is a robust and well-documented method suitable for both laboratory and industrial scales, with good yields. The catalytic dehydration of triethanolamine represents a pathway from a readily available bulk chemical, though it may require more stringent reaction conditions and can lead to a wider range of byproducts. The selection of the optimal synthesis route will depend on the specific requirements of the researcher or manufacturer, including scale, purity requirements, and available equipment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]

- 3. This compound | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Hydroxyethyl)morpholine (HEM), a versatile heterocyclic compound with significant applications in pharmaceutical development and chemical synthesis. This document consolidates essential data, including physicochemical constants, spectral information, and reactivity profiles. Detailed experimental protocols for the determination of key properties are also presented to aid in laboratory practice. Furthermore, this guide includes visual representations of experimental workflows and chemical transformations to facilitate a deeper understanding of the compound's characteristics and applications.

Introduction

4-(2-Hydroxyethyl)morpholine, also known as 2-Morpholinoethanol, is a bifunctional organic molecule incorporating a tertiary amine within a morpholine ring and a primary alcohol group. This unique structural arrangement imparts a desirable balance of hydrophilicity and chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and specialty chemicals. Its utility as a building block in drug development is well-documented, where it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This guide serves as a detailed reference for professionals engaged in research and development involving this important compound.

Physical Properties

The physical properties of 4-(2-Hydroxyethyl)morpholine are critical for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the tables below.

General and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-(2-Hydroxyethyl)morpholine | - |

| Synonyms | This compound, N-(2-Hydroxyethyl)morpholine | [1][2] |

| CAS Number | 622-40-2 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Ammoniacal | [2] |

Thermal and Optical Properties

| Property | Value | Source(s) |

| Melting Point | -1 to 2 °C | [2] |

| Boiling Point | 226-228 °C | [2] |

| Flash Point | 98 - 99 °C (closed cup) | [2][3] |

| Refractive Index (n²⁰/D) | 1.476 - 1.4775 | [2][3] |

| Density (g/mL) | 1.083 at 25 °C | [3] |

Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | Fully miscible | [4] |

| Solubility in Organic Solvents | Soluble in chloroform, methanol, and ethyl acetate | [2] |

| pKa | Not available | - |

Chemical Properties and Reactivity

4-(2-Hydroxyethyl)morpholine exhibits reactivity characteristic of both tertiary amines and primary alcohols. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, while the hydroxyl group can undergo esterification, oxidation, and other reactions typical of alcohols.

Synthesis

4-(2-Hydroxyethyl)morpholine is typically synthesized via the ethoxylation of morpholine. This reaction involves the ring-opening of ethylene oxide by morpholine, which acts as a nucleophile.

Figure 1. Synthesis of 4-(2-Hydroxyethyl)morpholine.

Key Reactions

The primary alcohol group of 4-(2-Hydroxyethyl)morpholine readily undergoes esterification with carboxylic acids or their derivatives. A notable application is its reaction with naproxen to form an ester prodrug.

Figure 2. Esterification of 4-(2-Hydroxyethyl)morpholine.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

Figure 3. Oxidation of 4-(2-Hydroxyethyl)morpholine.

Spectral Data

The following spectral data are crucial for the identification and characterization of 4-(2-Hydroxyethyl)morpholine. The data presented is sourced from the Spectral Database for Organic Compounds (SDBS).

FT-IR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| 2950-2800 | C-H stretch (alkane) |

| 1450 | C-H bend (alkane) |

| 1115 | C-O-C stretch (ether) |

| 1070 | C-O stretch (primary alcohol) |

¹H-NMR Spectroscopy

The proton NMR spectrum gives details about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | t | 4H | -N-(CH₂)₂-O- |

| ~2.6 | t | 2H | -N-CH₂-CH₂-OH |

| ~3.6 | t | 4H | -N-(CH₂)₂-O- |

| ~3.7 | t | 2H | -N-CH₂-CH₂-OH |

| ~4.5 | s (broad) | 1H | -OH |

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~53.8 | -N-(CH₂)₂-O- |

| ~57.5 | -N-CH₂-CH₂-OH |

| ~59.3 | -N-CH₂-CH₂-OH |

| ~67.0 | -N-(CH₂)₂-O- |

Experimental Protocols

The following sections outline the methodologies for determining the key physical properties of 4-(2-Hydroxyethyl)morpholine.

Determination of Boiling Point

Figure 4. Workflow for Boiling Point Determination.

Methodology:

-

Place a small volume of 4-(2-Hydroxyethyl)morpholine into a round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Gently heat the flask using a heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Refractive Index

Methodology:

-

Calibrate a refractometer using a standard of known refractive index.

-

Place a drop of 4-(2-Hydroxyethyl)morpholine onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20°C.

-

View the scale through the eyepiece and adjust until the dividing line between the light and dark fields is sharp.

-

Read the refractive index from the scale.

Determination of Density

Methodology:

-

Weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with 4-(2-Hydroxyethyl)morpholine, ensuring no air bubbles are present.

-

Thermostat the filled pycnometer to a constant temperature (e.g., 25°C).

-

Wipe the outside of the pycnometer dry and weigh it.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Applications in Drug Development

4-(2-Hydroxyethyl)morpholine is a key building block in the synthesis of various pharmaceuticals. Its morpholine moiety can improve the pharmacokinetic properties of a drug, such as its solubility and metabolic stability. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of the morpholine scaffold to a parent drug molecule.

Safety and Handling

4-(2-Hydroxyethyl)morpholine is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin and eyes.[3] It is also noted to be air sensitive.[4] Therefore, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 4-(2-Hydroxyethyl)morpholine. The tabulated data, spectral information, and experimental protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals. The unique combination of a morpholine ring and a primary alcohol functional group makes this compound a versatile and important intermediate in modern organic and medicinal chemistry.

References

An In-depth Technical Guide to 2-Morpholinoethanol (CAS 622-40-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethanol, with the CAS number 622-40-2, is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structure makes it a valuable intermediate in a multitude of chemical syntheses, most notably in the pharmaceutical industry. Its role as a key building block in the creation of several active pharmaceutical ingredients (APIs) underscores its importance in drug development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in the pharmaceutical sector. Special emphasis is placed on its role in the synthesis of drugs such as Mycophenolate Mofetil, Nimorazole, and Morniflumate, with accompanying diagrams of their respective signaling pathways.

Chemical and Physical Properties

This compound, also known as 4-(2-Hydroxyethyl)morpholine, is a clear, colorless to pale yellow viscous liquid.[1] It is miscible with water and soluble in common organic solvents.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 622-40-2 | [3] |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 223-228 °C | [4][5] |

| Melting Point | -1 °C | [6] |

| Density | 1.080 - 1.083 g/mL at 25 °C | [3][4] |

| Flash Point | 98 - 107 °C | [3][6] |

| Refractive Index (n20/D) | 1.476 | [4] |

| Water Solubility | Miscible | [6] |

| Purity (typical) | ≥99% | [3][4] |

Synthesis of this compound

The two primary industrial methods for the synthesis of this compound are the reaction of morpholine with ethylene oxide and the N-alkylation of morpholine with a 2-haloethanol.[7][8]

Synthesis via Alkylation of Morpholine with 2-Bromoethanol

This method involves the nucleophilic substitution of the bromine atom in 2-bromoethanol by the secondary amine of morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.[8]

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (40 g, 459 mmol), 2-bromoethanol (27.9 g, 223 mmol), potassium carbonate (48.4 g, 350 mmol), and acetonitrile (300 mL).

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield this compound as a yellow solid (24.40 g, 83% yield).[4]

Synthesis via Reaction of Morpholine with Ethylene Oxide

This is a common industrial method that involves the ring-opening of ethylene oxide by morpholine. The reaction is typically performed at a controlled temperature.[7]

-

Reaction Setup: In a suitable pressure reactor, place morpholine.

-

Reaction: Introduce ethylene oxide gas into the reactor while maintaining the temperature at or below 20 °C. The reaction is exothermic and requires careful temperature control.

-

Purification: After the reaction is complete, the product is typically purified by distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as methanol or dichloromethane to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 20°C/min.

-

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for the structural confirmation of this compound.

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube. If the solution is not clear, filter it through a small plug of glass wool.

-

-

¹H NMR (500 MHz, CDCl₃):

-

δ 3.72 (t, J = 4.6 Hz, 4H, -N(CH₂)₂)

-

δ 3.65 (t, J = 5.4 Hz, 2H, -CH₂OH)

-

δ 2.60 (t, J = 5.4 Hz, 2H, -NCH₂CH₂OH)

-

δ 2.50 (t, J = 4.6 Hz, 4H, -O(CH₂)₂)

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 67.0 (-OC H₂)

-

δ 60.9 (-C H₂OH)

-

δ 57.7 (-NC H₂CH₂OH)

-

δ 53.7 (-N(C H₂)₂)

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical drugs.[9]

Mycophenolate Mofetil

Mycophenolate mofetil is an immunosuppressant drug used to prevent rejection in organ transplantation.[9] It is the 2-morpholinoethyl ester of mycophenolic acid (MPA). In the body, mycophenolate mofetil is rapidly hydrolyzed to its active metabolite, MPA, which is a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[10] This enzyme is crucial for the de novo synthesis of guanine nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[10] By inhibiting IMPDH, MPA selectively suppresses the proliferation of these immune cells.[10]

Nimorazole

Nimorazole is a 5-nitroimidazole compound used as a radiosensitizer in the treatment of hypoxic tumors, particularly in head and neck cancers.[11] Hypoxic cells are more resistant to radiotherapy because oxygen is required to "fix" the DNA damage caused by radiation. Nimorazole, being electron-affinic, mimics the action of oxygen in hypoxic cells. Under hypoxic conditions, nimorazole is reduced to reactive intermediates that can react with and damage DNA, thereby enhancing the cytotoxic effect of radiation on these resistant cancer cells.[12]

Morniflumate

Morniflumate is the β-morpholinoethyl ester of niflumic acid and functions as a non-steroidal anti-inflammatory drug (NSAID).[13] It is a prodrug that is rapidly hydrolyzed in the body to its active form, niflumic acid. Niflumic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13]

Safety and Handling

This compound is considered a hazardous substance.[10] It can cause skin and eye irritation and may cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or under a fume hood.[14] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[14]

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | References |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

Conclusion

This compound (CAS 622-40-2) is a chemical intermediate of significant importance, particularly within the pharmaceutical industry. Its unique molecular structure allows for its incorporation into a variety of complex molecules, most notably as a precursor to several established drugs. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development and in industrial-scale manufacturing. The information provided in this technical guide serves as a comprehensive resource for professionals in the field, facilitating further innovation and application of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 4. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. What is Nimorazole used for? [synapse.patsnap.com]

- 12. This compound(622-40-2) 1H NMR spectrum [chemicalbook.com]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. droracle.ai [droracle.ai]

2-Morpholinoethanol: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of 2-Morpholinoethanol (also known as N-(2-hydroxyethyl)morpholine), a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. The document covers the historical context of its discovery, detailed experimental protocols for its synthesis, and its role in biological pathways, particularly in the metabolism of the immunosuppressant drug Mycophenolate Mofetil. Quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a primary alcohol and a tertiary amino compound, characterized by a morpholine ring attached to an ethanol group.[1][2] This unique structure imparts both hydrophilic and basic properties, making it a valuable intermediate in the synthesis of a wide range of organic molecules.[3] Its utility spans various industries, including pharmaceuticals, agrochemicals, and polymer science, where it serves as a building block for complex molecules, a pH adjuster, a corrosion inhibitor, and a solvent.[3][4] In the pharmaceutical sector, it is notably used in the preparation of ester prodrugs, such as those of naproxen, and has been observed to induce DNA repair in rat hepatocyte primary cultures.[1]

Discovery and History

While the precise moment of discovery and the individual credited remain difficult to pinpoint from widely accessible literature, the emergence of this compound is rooted in the broader exploration of morpholine derivatives in the mid-20th century.[3] Early patents and publications from this era laid the groundwork for the synthesis and application of N-substituted morpholines. A notable early example is a 1940 patent that, while focusing on β-4-morpholinoethyl chloride, describes reactions involving the N-alkylation of morpholine, a foundational concept for the synthesis of this compound. The development of this compound was likely driven by the growing industrial and pharmaceutical interest in morpholine-based structures for their versatile chemical properties and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [5] |

| Molecular Weight | 131.17 g/mol | [5] |

| CAS Number | 622-40-2 | [5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 227 °C at 757 mmHg | [1] |

| Melting Point | -1 °C | [6] |

| Density | 1.083 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.476 | [1] |

| Flash Point | 98 °C (closed cup) | [4] |

| Solubility | Soluble in water | [3] |

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. The most common approaches involve the N-alkylation of morpholine with either a haloethanol or an epoxide.

Synthesis from Morpholine and 2-Bromoethanol

This method involves the nucleophilic substitution of the bromine atom in 2-bromoethanol by the nitrogen atom of morpholine.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (2.1 equivalents), potassium carbonate (1.6 equivalents), and acetonitrile as the solvent.

-

Addition of 2-Bromoethanol: While stirring, add 2-bromoethanol (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent.[3] The resulting crude product can be further purified by vacuum distillation.

Synthesis from Morpholine and Ethylene Oxide

This method utilizes the ring-opening reaction of ethylene oxide by morpholine, which acts as the nucleophile.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a suitable reactor, place morpholine.

-

Addition of Ethylene Oxide: Introduce ethylene oxide gas into the morpholine. The temperature of the reaction mixture should be carefully controlled and maintained at or below 20 °C to manage the exothermic nature of the reaction.[7]

-

Reaction Time: The reaction is typically carried out until the desired conversion of morpholine is achieved.

-

Purification: The resulting product, this compound, is often of high purity but can be further purified by vacuum distillation if necessary.

Biological Significance: Role in Mycophenolate Mofetil Metabolism

This compound is a key metabolite in the biotransformation of Mycophenolate Mofetil (MMF), an important immunosuppressive drug used to prevent organ rejection in transplant patients.[8][9] MMF is a prodrug, meaning it is administered in an inactive form and is converted to its active form, Mycophenolic Acid (MPA), within the body.[10][11]

This metabolic activation is primarily carried out by carboxylesterases, specifically CES1 and CES2, which are found in the liver and intestines.[11] These enzymes catalyze the hydrolysis of the ester bond in MMF, releasing the active MPA and this compound as a byproduct.[11] The liberated this compound is then further metabolized or excreted.

Metabolic Pathway of Mycophenolate Mofetil:

Conclusion

This compound is a chemical intermediate with a rich history intertwined with the advancement of organic synthesis and pharmaceutical development. Its straightforward synthesis, coupled with its versatile chemical nature, has cemented its importance in various scientific and industrial domains. The understanding of its role in drug metabolism, particularly as a metabolite of Mycophenolate Mofetil, underscores its relevance in pharmacology and toxicology. This guide provides a foundational resource for professionals engaged in research and development activities involving this valuable compound.

References

- 1. This compound | 622-40-2 [amp.chemicalbook.com]

- 2. This compound | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS-622-40-2, 2-Morpholino Ethanol for Synthesis Manufacturers, Suppliers & Exporters in India | 161495 [cdhfinechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

An In-depth Technical Guide to the Solubility of 2-Morpholinoethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Morpholinoethanol (also known as N-(2-hydroxyethyl)morpholine), a versatile organic compound utilized as a catalyst, solvent, and intermediate in various industrial and research applications, including pharmaceuticals and polymer production.[1][2][3] Due to its polar nature, stemming from the presence of a hydroxyl group, a tertiary amine, and an ether linkage, this compound exhibits a broad range of solubility in aqueous and organic media.[4]

Qualitative Solubility of this compound

| Solvent | IUPAC Name | Solubility Description |

| Water | Water | Miscible / Soluble / Completely Miscible[1][3][6][7][8][9][10] |

| Ethanol | Ethanol | Miscible / Soluble[1][6] |

| Ether | Diethyl ether | Miscible[1] |

| Chloroform | Trichloromethane | Slightly Soluble[7][8] |

| Methanol | Methanol | Slightly Soluble[7][8] |

| Ethyl Acetate | Ethyl acetate | Slightly Soluble[7][8] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for generating solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator shaker

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a calibrated refractometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the sample using a syringe filter that is also at the experimental temperature.

-

Accurately dilute the filtered sample with a known volume or mass of the pure solvent in a volumetric flask.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC, HPLC, or refractometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

-

-

Validation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. hnsincere.com [hnsincere.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. N-(2-Hydroxyethyl)morpholine [chembk.com]

- 7. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 8. 622-40-2 | CAS DataBase [m.chemicalbook.com]

- 9. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]

- 10. N-(2-Hydroxyethyl)morpholine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 2-Morpholinoethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-morpholinoethanol (CAS No. 622-40-2), a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty surfactants.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-morpholin-4-ylethanol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.72 | t | 4H | -O-CH₂- (morpholine ring) |

| 3.63 | t | 2H | -CH₂-OH (ethanol chain) |

| 2.58-2.49 | m | 6H | -N-CH₂- (morpholine ring & ethanol chain) |

Table 1: ¹H NMR data for this compound (300 MHz, CDCl₃).[3]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 67.0 | -O-CH₂- (morpholine ring) |

| 59.5 | -CH₂-OH (ethanol chain) |

| 57.5 | -N-CH₂- (ethanol chain) |

| 53.8 | -N-CH₂- (morpholine ring) |

Table 2: ¹³C NMR data for this compound (in CDCl₃).[1] Note: Specific peak assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopic Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2950-2800 | Strong | C-H stretch (alkane) |

| 1115 | Strong | C-O-C stretch (ether) |

| 1060 | Strong | C-O stretch (alcohol) |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity | Assignment |

| 131 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₂OH]⁺ |

| 86 | High | [M - C₂H₄OH]⁺ |

| 57 | Moderate | [C₃H₇N]⁺ |

Table 4: Mass spectral data (Electron Ionization) for this compound.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument.[3]

-

Data Acquisition:

-

For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.

IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid Film): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2]

-

Solution: A dilute solution of the sample is prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell.[1]

-

ATR-IR: A drop of the neat liquid is placed directly on the ATR crystal (e.g., DuraSamplIR II).[2]

-

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.[2]

-

Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[2]

-

Ionization:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed into the mass spectrometer through a high-voltage capillary, generating charged droplets from which ions are desorbed.[2][8]

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound sample.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(2-羟乙基)吗啉 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 6. 4-Morpholineethanol [webbook.nist.gov]

- 7. as.uky.edu [as.uky.edu]

- 8. bitesizebio.com [bitesizebio.com]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Health and Safety of 2-Morpholinoethanol

This technical guide provides comprehensive health and safety information for this compound (CAS No. 622-40-2), tailored for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and experimental protocols, presenting quantitative data in structured tables and visualizing complex information using diagrams.

This compound, also known as 4-(2-Hydroxyethyl)morpholine, is a primary alcohol and a tertiary amino compound.[1] It presents as a colorless to pale yellow, viscous liquid with a faint amine-like odor.[2] Its chemical structure combines ether, amine, and alcohol functionalities, making it soluble in water and other common organic solvents.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | [1][3][4][5] |

| Molecular Weight | 131.17 g/mol | [1][3][4][5] |

| CAS Number | 622-40-2 | [3][4] |

| Appearance | Colorless to pale yellow viscous liquid | [2][3][6] |

| Boiling Point | 223 - 227 °C | [3][7][8] |

| Density | 1.0687 - 1.083 g/mL at 20-25 °C | [3][4][6][7][8] |

| Flash Point | 98 - 110 °C (closed cup) | [3][7] |

| Water Solubility | Miscible / Very soluble | [2][3][7] |

| Autoignition Temp. | 205 °C | [7] |

| Vapor Pressure | 0.11 mmHg at 20 °C | [7] |

| pKa | 14.88 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.466 - 1.476 at 20 °C | [3][8] |

| Lower Explosive Limit | 1.5% | [7] |

| Upper Explosive Limit | 9.8% |[7] |

Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[6] It is irritating to the eyes, skin, and respiratory system.[1][2][3][9][10] Direct contact causes skin irritation and can lead to serious eye irritation or damage.[1][3][6][7][11] Inhalation of vapors, especially at higher temperatures, may cause respiratory tract irritation.[2][6][7] While not classified as a known carcinogen, it may cause skin sensitization in some individuals upon repeated exposure.[2][6]

Toxicological Information

The compound is moderately toxic by skin contact and mildly toxic by ingestion.[2] Acute exposure can lead to irritation, while prolonged contact may result in dermatitis.[2]

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value (LD50) | Source(s) |

|---|---|---|---|

| Oral | Rat | 5500 mg/kg | [6] |

| Dermal | Rabbit | >16000 mg/kg | [6] |

| Dermal | Guinea Pig | 2500 mg/kg | [6] |

| Intraperitoneal | Mouse | 3600 mg/kg | [6] |

| Subcutaneous | Mouse | 2650 mg/kg |[6] |

Table 3: Irritation Data

| Test | Species | Observation | Source(s) |

|---|---|---|---|

| Skin | Rabbit | 10 mg/24h (Open) | [6] |

| Eye | Rabbit | 20 mg (Severe) | [6] |

| Eye | Rabbit | 20 mg/24h (Moderate) |[6] |

Experimental Protocols

Synthesis Protocol via Alkylation of Morpholine

This compound is commonly prepared by the alkylation of morpholine with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base.[2][13]

Methodology:

-

Reaction Setup: A 500 mL round-bottomed flask is charged with morpholine (40 g, 459 mmol), potassium carbonate (K₂CO₃, 48.4 g, 350 mmol), and acetonitrile (CH₃CN, 30 mL).[2]

-

Addition of Alkylating Agent: 2-bromoethanol (27.9 g, 223 mmol) is added to the stirred mixture.[2]

-

Reflux: The reaction mixture is heated to reflux and maintained for 3 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: After completion, the mixture is cooled to room temperature and filtered to remove inorganic salts.[2]

-

Isolation: The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.[2] This method reports a yield of 83% and the product can often be used in subsequent steps without further purification.[2]

Toxicological Testing Protocol (General Overview)

The toxicological data presented in Table 2 are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Methodology for Acute Oral Toxicity (e.g., LD50 in Rats):

-

Animal Selection: Healthy, young adult laboratory rats of a single strain are selected, acclimatized, and fasted before dosing.

-

Dose Preparation: The test substance (this compound) is prepared at various concentrations, typically in a suitable vehicle like water.

-

Administration: A single dose of the substance is administered to the animals by gavage. A control group receives only the vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

-

Data Analysis: The LD50 value, which is the statistically estimated dose that causes mortality in 50% of the test animals, is calculated. For this compound, the oral LD50 in rats is 5500 mg/kg.[6]

Metabolism and Biological Pathways

In humans, this compound has been identified in the kidney and liver and is associated with the cytoplasm.[1] It is listed as a metabolite in the Mycophenolic Acid Metabolism Pathway.[1] While a specific, detailed metabolic pathway is not fully elucidated in the provided results, its structure suggests it would undergo typical Phase I (functionalization) and Phase II (conjugation) xenobiotic metabolism. Potential reactions include oxidation of the alcohol group or N-dealkylation, followed by conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Safety and Handling

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors.[6] Use only in a well-ventilated area and wash hands thoroughly after handling.[7][11][14] Do not allow clothing wet with the material to remain in contact with skin.[6]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed original containers.[2][6][7] Keep away from incompatible substances such as strong oxidizing agents and acids.[2][6][7] No smoking or open flames should be present in storage areas.[6]

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Use local exhaust ventilation to keep airborne concentrations low.[6][11] Eyewash stations and safety showers should be readily available.[9][15]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses with side-shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).[7][9][11][15]

-

Skin Protection: Wear suitable protective gloves (e.g., Neoprene, PVC) and appropriate protective clothing to prevent skin exposure.[6][7][11]

-

Respiratory Protection: If there is a risk of overexposure, use a NIOSH or European Standard EN 149 approved respirator with a Type A filter.[6][7]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen.[7][9] If not breathing, give artificial respiration and seek immediate medical attention.[7][9][10]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Flush the skin with plenty of soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[6][7] Seek immediate medical attention.[7]

-

Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water.[7] Do not induce vomiting.[12] Seek immediate medical attention.[7]

Fire Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][7]

-

Hazards: The substance is combustible.[6] When heated or in a fire, it may emit irritating, toxic, and corrosive fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[6] Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[7]

-

Major Spills: Evacuate personnel and move upwind.[6] Alert emergency responders.[6] Ventilate the area and clean up the spill using appropriate protective equipment.[7]

Stability and Reactivity

-

Chemical Stability: The product is stable under normal temperatures and pressures.[2][6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, chlorine bleaches) and strong acids, as this may result in ignition or other hazardous reactions.[6][7][9]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases and vapors including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

References

- 1. This compound | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. hnsincere.com [hnsincere.com]

- 4. 2-Morpholino ethanol, 99% 622-40-2 India [ottokemi.com]

- 5. 2-morpholino ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound | 622-40-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-40-2 Name: this compound [xixisys.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. lgcstandards.com [lgcstandards.com]

2-Morpholinoethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Morpholinoethanol, also known as N-(2-Hydroxyethyl)morpholine. The document details its chemical identity, physical and chemical properties, synthesis methods, and significant applications in research and pharmaceutical development. Experimental protocols and graphical representations of key pathways and processes are included to facilitate practical application and understanding.

Chemical Identity and Synonyms

This compound is a versatile bifunctional molecule containing both a tertiary amine and a primary alcohol functional group. This unique structure contributes to its utility as a chemical intermediate and building block in organic synthesis. A comprehensive list of its synonyms and alternative names is provided in Table 1, and its key identifiers are listed in Table 2.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4][5][6][7][8]

| Type | Name |

| IUPAC Name | 2-(Morpholin-4-yl)ethan-1-ol |

| Common Names | This compound |

| N-(2-Hydroxyethyl)morpholine | |

| 4-(2-Hydroxyethyl)morpholine | |

| Morpholine ethanol | |

| Hydroxyethylmorpholine | |

| Abbreviation | HEM |

| Other Names | 4-Morpholineethanol |

| 2-(4-Morpholinyl)ethanol | |

| beta-Morpholinoethanol | |

| N-beta-Hydroxyethylmorpholine | |

| Ethanol, 2-morpholino- | |

| NSC 1946 |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 622-40-2 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| InChI Key | KKFDCBRMNNSAAW-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCO |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 3. This data is essential for its handling, storage, and application in experimental settings.

Table 3: Quantitative Physicochemical Data of this compound [4][6][8][9]

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -1 °C |

| Boiling Point | 227 °C at 757 mmHg |

| Density | 1.083 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.476 |

| Flash Point | 99 °C |

| Water Solubility | Miscible |

| pKa | 14.88 ± 0.10 (Predicted) |

Synthesis of this compound

This compound can be synthesized through two primary methods. A graphical representation of these synthesis pathways is provided below.

Caption: Synthesis pathways for this compound.

Experimental Protocol: Synthesis from Morpholine and 2-Bromoethanol

This protocol describes the synthesis of this compound via the alkylation of morpholine with 2-bromoethanol.

Materials:

-

Morpholine

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine, 2-bromoethanol, and anhydrous potassium carbonate in a suitable molar ratio (e.g., 2:1:1.5).

-

Add acetonitrile as the solvent to the reaction mixture.

-

Heat the mixture to reflux with constant stirring. The reaction is typically carried out for 3 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and any other insoluble materials from the reaction mixture.

-

Remove the acetonitrile solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified further by distillation if required.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has been investigated for its own biological activities.

Role in Mycophenolate Mofetil Metabolism

Mycophenolate mofetil (MMF) is an important immunosuppressive prodrug. Following oral administration, it is rapidly hydrolyzed in the body by carboxylesterases (CES) to the active drug, mycophenolic acid (MPA), and a byproduct, N-(2-hydroxyethyl)morpholine.[5] This metabolic pathway is crucial for the drug's efficacy.

Caption: Metabolic pathway of Mycophenolate Mofetil.

Synthesis of Naproxen Prodrugs

This compound is utilized in the synthesis of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. The esterification of naproxen's carboxylic acid group with the hydroxyl group of this compound can improve the drug's solubility and reduce gastrointestinal side effects.

Caption: Esterification of Naproxen with this compound.

This protocol outlines a general procedure for the synthesis of a naproxen ester prodrug using this compound, based on the principles of Fischer esterification.

Materials:

-

Naproxen

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst

-

Anhydrous organic solvent (e.g., toluene or dichloromethane)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser or Dean-Stark apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve naproxen in a minimal amount of the chosen anhydrous organic solvent.

-

Add an excess of this compound to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. If using a lower-boiling solvent like dichloromethane, a standard reflux condenser can be used.

-

Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-